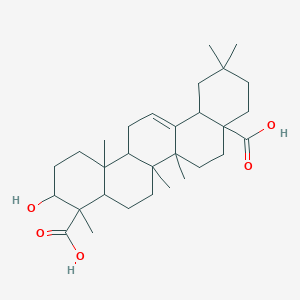

3-Hydroxy-12-oleanene-23,28-dioic acid

Description

Properties

IUPAC Name |

3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIBKVQNJKUVCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of 3-Hydroxy-12-oleanene-23,28-dioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the pentacyclic triterpenoid, 3-Hydroxy-12-oleanene-23,28-dioic acid. This compound, a derivative of oleanolic acid, has garnered interest within the scientific community for its potential pharmacological activities. This document outlines its primary natural occurrences, presents quantitative data on its isolation, and details the experimental methodologies employed in its extraction and characterization.

Principal Natural Sources

This compound has been identified and isolated from a variety of plant species. The primary sources are concentrated within the Lamiaceae and Oleaceae families. The subsequent sections and data tables provide a granular look at these botanical origins.

Quantitative Analysis of Natural Occurrences

The concentration of this compound varies significantly between different plant species and even between different parts of the same plant. The following table summarizes the quantitative yields from various documented natural sources.

| Plant Species | Family | Plant Part Used | Yield (% w/w of extract) | Reference |

| Salvia officinalis | Lamiaceae | Aerial Parts | Not explicitly quantified | |

| Salvia miltiorrhiza | Lamiaceae | Roots and Rhizomes | Not explicitly quantified | |

| Olea europaea | Oleaceae | Leaves | Not explicitly quantified |

Note: The available literature frequently reports the isolation of this compound without specifying the precise yield from the initial dried plant material or extract. Further targeted quantitative studies are required to populate this data more comprehensively.

Experimental Protocols for Isolation and Identification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on methodologies described in the scientific literature.

3.1. General Extraction and Fractionation Workflow

The initial step involves the extraction of metabolites from the dried and powdered plant material. This is followed by a series of fractionation steps to separate compounds based on their polarity.

3.2. Chromatographic Purification

The fraction containing the target compound is subjected to one or more rounds of chromatography to achieve purification.

-

Column Chromatography: The crude fraction is often first purified using silica (B1680970) gel column chromatography. A gradient elution system, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is employed. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, fractions enriched with this compound are often subjected to Prep-HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

3.3. Structure Elucidation

The definitive identification of the isolated compound is achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HR-MS) provides the exact mass, allowing for the determination of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number and types of protons in the molecule and their neighboring environments.

-

¹³C-NMR: Determines the number and types of carbon atoms.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, ultimately confirming the complete chemical structure of this compound.

-

Known Biological Signaling Pathways

While the specific signaling pathways modulated by this compound are a subject of ongoing research, related triterpenoids from Salvia species are known to interact with various cellular targets. The diagram below illustrates a hypothetical pathway based on the known activities of structurally similar compounds, which often involve anti-inflammatory and antioxidant mechanisms.

This guide serves as a foundational resource for researchers interested in this compound. The provided methodologies and data, while not exhaustive, offer a solid starting point for the exploration, isolation, and further investigation of this promising natural compound.

Gypsogenic Acid: A Technical Guide to Its Discovery, Isolation, and Characterization

Introduction

Gypsogenic acid is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class.[1] First identified from plants in the Caryophyllaceae family, it is a key bioactive compound found in several medicinal plants, notably within the Gypsophila genus, including Gypsophila oldhamiana and Gypsophila trichotoma.[2][3] It has also been isolated from other plants like Aceriphyllum rossii.[4] As a triterpenoid, gypsogenic acid is studied for its potential pharmacological properties, including cytotoxic activities against various cancer cell lines.[3][5] This technical guide provides an in-depth overview of the discovery, isolation protocols, structural characterization, and known biological activities of gypsogenic acid, tailored for researchers and professionals in drug development.

Physicochemical Properties

Gypsogenic acid is characterized by an olean-12-ene (B1638996) backbone substituted with a hydroxyl group at the C-3 position and carboxylic acid groups at the C-23 and C-28 positions.[1] Its amphiphilic nature, with a lipophilic triterpenoid skeleton and hydrophilic carboxyl groups, contributes to its biological activities and influences its extraction and purification.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₅ | [1][6] |

| Molecular Weight | 486.68 g/mol | [1][6] |

| CAS Number | 5143-05-5 | [1][6] |

| IUPAC Name | (3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | [1] |

| Synonyms | Acanjapogenin G, Gypsogeninic acid | [1] |

Isolation and Purification Protocols

The isolation of gypsogenic acid from natural sources is a multi-step process that often involves initial extraction of crude saponins (B1172615) followed by hydrolysis and chromatographic purification. The yields are typically low. For instance, an extraction from 20 kg of dried Gypsophila oldhamiana roots yielded 1.3 g of the related compound gypsogenin (B1672572), highlighting the challenge of isolating these triterpenoids in large quantities.[2]

Protocol 1: Isolation from Gypsophila oldhamiana Roots (General Method)

This protocol is a general method adapted from procedures used for gypsogenin, a closely related precursor.[2]

-

Extraction of Saponins: The air-dried and powdered roots of the plant material are first extracted with water to isolate the water-soluble saponins.

-

Drying: The aqueous extract is dried under a vacuum.

-

Acid Hydrolysis: The crude saponin (B1150181) mixture is subjected to acid hydrolysis, typically using 10% HCl for an extended period (e.g., 72 hours), to cleave the sugar moieties and yield the aglycone, which may include gypsogenic acid.

-

Neutralization: The acidic solution is neutralized with a base, such as NaOH.

-

Solvent Extraction: The neutralized solution is then extracted with an organic solvent, such as ethyl acetate (B1210297), to separate the less polar triterpenoid aglycones from the aqueous phase.

-

Purification: The resulting ethyl acetate extract, containing a mixture of aglycones, requires further purification using chromatographic techniques like column chromatography to isolate pure gypsogenic acid.

Protocol 2: Isolation from Gypsophila trichotoma Roots

This protocol provides a more detailed chromatographic separation for isolating pure gypsogenic acid.[7]

-

Initial Extraction: The plant material is extracted, and after partial evaporation, the aqueous solution is successively partitioned with dichloromethane (B109758) (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography (Diaion HP-20): The residue from the n-BuOH fraction is separated by column chromatography on a Diaion HP-20 column. A gradient of water to methanol (B129727) (H₂O/MeOH, from 100:0 to 0:100) is used as the mobile phase.

-

Flash Chromatography (Silica Gel): The fractions containing gypsogenic acid are further purified by flash chromatography over a silica (B1680970) gel column.

-

Elution: A solvent system of CH₂Cl₂/MeOH/H₂O (18:11:1) is used for elution to yield pure gypsogenic acid. In one study, this method yielded 50 mg of the compound.[7]

Structural Elucidation

The definitive structure of isolated gypsogenic acid is determined through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's connectivity and stereochemistry.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental formula of the compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These one-dimensional NMR experiments are fundamental for identifying the number and types of protons and carbon atoms in the molecule.[7]

-

2D NMR Experiments: Two-dimensional techniques are crucial for establishing the complete structure:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to map out adjacent protons in the structure.[7]

-

HSQC (Heteronuclear Single-Quantum Correlation): Correlates directly bonded proton and carbon atoms (C-H).[7]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular framework.[7]

-

-

Biological Activity: Cytotoxicity

Gypsogenic acid has been evaluated for its cytotoxic effects against a variety of human tumor cell lines.[3] Its activity is generally considered moderate and can vary significantly depending on the cell line.[3][4] It has shown activity against both lymphoid and myeloid leukemia cells, as well as bladder carcinoma cells.[3][8]

| Cell Line | Cell Type | IC₅₀ (µM) | 95% Confidence Interval (CI) | Source |

| BV-173 | B-cell precursor leukemia | 41.4 | 38.8 - 44.2 | [3] |

| HL-60 | Acute promyelocytic leukemia | 61.1 | 57.7 - 64.7 | [3] |

| SKW-3 | T-cell leukemia | 81.5 | 79.1 - 84.0 | [3] |

| LAMA-84 | Chronic myeloid leukemia | ~100-125 | N/A | [3] |

| EJ | Bladder carcinoma | ~100-125 | N/A | [3] |

| HL-60/Dox | Doxorubicin-resistant HL-60 | ~100-125 | N/A | [3] |

| K-562 | Chronic myeloid leukemia | 227.6 | 212.6 - 243.7 | [3] |

| MCF-7 | Breast adenocarcinoma | 26.8 | N/A | [2] |

It has been observed that Bcr-Abl expressing myeloid cells like K-562 and LAMA-84 show lower sensitivity to gypsogenic acid.[3] Furthermore, doxorubicin-resistant HL-60/Dox cells are less sensitive than the parent HL-60 cell line, which suggests that gypsogenic acid may be a substrate of the multidrug resistance-associated protein 1 (MRP-1).[3][4]

References

- 1. Gypsogenic acid | C30H46O5 | CID 15560324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcog.com [phcog.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of gypsogenin and gypsogenic acid derivatives with antitumor activity by damaging cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Gypsogenic acid | 5143-05-5 | FG45945 | Biosynth [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity of gypsogenic acid isolated from Gypsophila trichotoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of a Triterpenoid: A Technical Guide to the Biosynthesis of 3-Hydroxy-12-oleanene-23,28-dioic Acid

For Immediate Release

A Deep Dive into the intricate biosynthetic pathway of 3-Hydroxy-12-oleanene-23,28-dioic acid, a complex triterpenoid (B12794562) with significant therapeutic potential, is detailed in this comprehensive technical guide. This document serves as an essential resource for researchers, scientists, and drug development professionals, providing a thorough understanding of the enzymatic transformations from the precursor, oleanolic acid, to the final bioactive compound.

The biosynthesis of this compound is a multi-step enzymatic process, commencing with the widely distributed pentacyclic triterpenoid, oleanolic acid. The pathway involves a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases, to introduce the necessary functional groups that define the structure and bioactivity of the final molecule.

The Core Biosynthetic Pathway: From Oleanolic Acid to a Dioic Acid Derivative

The journey from oleanolic acid to this compound unfolds in two key oxidative stages at the C-23 position of the oleanane (B1240867) skeleton.

Step 1: Hydroxylation of Oleanolic Acid to Hederagenin (B1673034)

The initial and critical step is the regioselective hydroxylation of the C-23 methyl group of oleanolic acid to form hederagenin. This reaction is catalyzed by a cytochrome P450 enzyme. While the specific enzyme in many organisms is yet to be fully characterized, studies have demonstrated that enzymes such as a CYP72A397-like isoform can perform this conversion. Notably, human cytochrome P450 3A4 (CYP3A4) has also been shown to catalyze this hydroxylation, highlighting a potential route for xenobiotic metabolism of oleanolic acid.

Step 2: Oxidation of Hederagenin to this compound

The subsequent and final stage involves the oxidation of the newly introduced C-23 hydroxyl group of hederagenin into a carboxylic acid. This transformation is a two-step process, proceeding through an aldehyde intermediate. The enzymes responsible for this conversion are likely dehydrogenases or other specific cytochrome P450 enzymes capable of catalyzing sequential oxidations. The identification and characterization of these specific enzymes remain an active area of research.

Below is a diagrammatic representation of the biosynthetic pathway:

Quantitative Data Summary

The following table summarizes the available quantitative data for the key enzymatic step in the biosynthesis of the precursor, hederagenin. Data for the subsequent oxidation steps are currently limited and represent a key area for future investigation.

| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/nmol P450) |

| Human CYP3A4 | Oleanolic Acid | Hederagenin | 135 ± 21 | 0.82 ± 0.05 |

Detailed Experimental Protocols

Protocol 1: In Vitro Hydroxylation of Oleanolic Acid by Human CYP3A4

This protocol outlines the experimental procedure for the enzymatic conversion of oleanolic acid to hederagenin using human CYP3A4.

Materials:

-

Human CYP3A4 supersomes

-

Oleanolic acid

-

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Methanol

-

Acetonitrile

-

Formic acid

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, human CYP3A4 supersomes, and the NADPH regeneration system.

-

Add oleanolic acid (dissolved in a suitable solvent like methanol) to the reaction mixture to initiate the reaction. The final concentration of the organic solvent should be kept low to avoid enzyme inhibition.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At specific time points, quench the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the mixture to precipitate the protein.

-

Analyze the supernatant by HPLC to quantify the formation of hederagenin. A C18 column is typically used with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.

-

Monitor the product formation at a suitable wavelength (e.g., 210 nm).

-

For kinetic analysis, vary the concentration of oleanolic acid while keeping the enzyme concentration constant.

Future Directions and Significance

The elucidation of the complete biosynthetic pathway of this compound holds immense potential for the sustainable production of this valuable compound through metabolic engineering and synthetic biology approaches. A deeper understanding of the enzymes involved will enable the development of robust biocatalytic systems for the efficient and scalable synthesis of this and other structurally related triterpenoids, paving the way for further pharmacological investigation and potential therapeutic applications. The current knowledge gaps, particularly concerning the enzymes responsible for the final oxidation of hederagenin, represent exciting avenues for future research in the field of natural product biosynthesis.

Chemical structure and properties of Gypsogenic acid

An In-depth Technical Guide on Gypsogenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsogenic acid is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family.[1] It is a naturally occurring compound found in various plant species, including those of the Gypsophila and Miconia genera.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of gypsogenic acid, with a focus on its potential applications in drug development.

Chemical Structure and Properties

Gypsogenic acid is characterized by a five-ring carbon skeleton with a hydroxyl group at position 3 and carboxylic acid groups at positions 23 and 28.[1] Its systematic IUPAC name is (3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid.[1]

Table 1: Chemical Identifiers and Properties of Gypsogenic Acid

| Property | Value | Reference |

| CAS Number | 5143-05-5 | [1][2][4] |

| Molecular Formula | C30H46O5 | [1][2][4] |

| Molecular Weight | 486.68 g/mol | [2][4] |

| IUPAC Name | (3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | [1][4] |

| Synonyms | Gypsogeninic acid, Astrantiagenin J, Acanjapogenin G | [1][4] |

| Appearance | Solid powder | [4] |

| Solubility | Slightly soluble in DMSO and methanol | [5] |

| Storage | -20°C for long term | [4] |

Biological Activities and Potential Therapeutic Applications

Gypsogenic acid has demonstrated a range of biological activities, making it a compound of interest for further investigation in drug discovery.

Antibacterial Activity

Gypsogenic acid exhibits activity against a panel of oral bacterial pathogens.[4][5] This suggests its potential for development as a therapeutic agent for oral infections.

Table 2: Minimum Inhibitory Concentrations (MICs) of Gypsogenic Acid against Oral Pathogens

| Bacterial Species | MIC (µg/mL) | Reference |

| Enterococcus faecalis | 50-200 | [4][5] |

| Streptococcus salivarius | 50-200 | [4][5] |

| Streptococcus sanguinis | 50-200 | [4][5] |

| Streptococcus mitis | 50-200 | [4][5] |

| Streptococcus mutans | 50-200 | [4][5] |

| Streptococcus sobrinus | 50-200 | [4][5] |

Trypanocidal Activity

The compound has been shown to induce lysis of Trypanosoma cruzi, the parasite responsible for Chagas disease, in isolated mouse blood with an IC50 of 56.6 µM.[4][5] This indicates its potential as a lead compound for the development of new treatments for this neglected tropical disease.

Anticancer Activity

The cytotoxic effects of gypsogenic acid have been evaluated against several cancer cell lines. While it showed weak antiproliferative effect on MCF-7 breast cancer cells (IC50 26.8 µM), its activity against various leukemia cell lines was generally low.[6] For instance, the IC50 against K562 chronic myeloid leukemia cells was reported to be 227.6 µM, and against HL-60 acute myeloid leukemia cells, it was 61.1 µM in one study, while another reported an IC50 exceeding 100 µM for both cell lines.[3][6]

Experimental Protocols

Isolation of Gypsogenic Acid from Gypsophila trichotoma

A detailed protocol for the isolation of gypsogenic acid from the roots of Gypsophila trichotoma has been described.[3] The general workflow involves extraction with different solvents followed by chromatographic separation.

Caption: Isolation workflow for gypsogenic acid.

The structure of the isolated compound is typically confirmed using spectroscopic methods such as HRESI-MS, 1H and 13C NMR, COSY, HSQC, and HMBC experiments.[3]

Conclusion

Gypsogenic acid is a promising natural product with a range of biological activities that warrant further investigation. Its antibacterial and trypanocidal properties are of particular interest for the development of new therapeutic agents. While its anticancer activity appears to be modest, its chemical scaffold could serve as a starting point for the synthesis of more potent derivatives. The detailed experimental protocols for its isolation and the availability of its chemical and biological data provide a solid foundation for future research in medicinal chemistry and drug discovery.

References

- 1. Gypsogenic acid | C30H46O5 | CID 15560324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gypsogenic acid | 5143-05-5 | FG45945 | Biosynth [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Hydroxy-12-oleanene-23,28-dioic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a detailed overview of its chemical identity, including its synonyms and CAS number, and delves into its notable anti-inflammatory and anti-ulcer properties. The document outlines comprehensive experimental protocols for evaluating these biological activities and presents key quantitative data in a structured format. Furthermore, it visually elucidates the compound's mechanism of action on the NF-κB signaling pathway through a detailed diagram, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Identity

-

Primary Name: this compound

-

Molecular Formula: C₃₀H₄₆O₅

-

Molecular Weight: 486.7 g/mol []

Synonyms:

While the primary name is widely used, the following synonym is also recognized:

-

This compound[3]

Pharmacological Properties and Quantitative Data

This compound and its close analogs have demonstrated significant potential in preclinical studies, particularly in the areas of anti-inflammatory and anti-ulcer activities.

Anti-inflammatory Activity

The compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that it can significantly reduce the production of pro-inflammatory mediators.

| Parameter | Cell Line | Treatment | Concentration/Dose | Result | Reference |

| Nitric Oxide (NO) Production | RAW264.7 | LPS-stimulated | Concentration-dependent | Significant Reduction | |

| Tumor Necrosis Factor-alpha (TNF-α) Expression | RAW264.7 | LPS-stimulated | Concentration-dependent | Significant Suppression | |

| Interleukin-1beta (IL-1β) Expression | RAW264.7 | LPS-stimulated | Concentration-dependent | Significant Suppression |

Anti-ulcer Activity

In vivo studies using various rat models of gastric ulcers have highlighted the gastroprotective effects of closely related oleanane (B1240867) triterpenoids.

| Ulcer Model | Animal Model | Treatment Dose | Result |

| Indomethacin-induced | Rat | 50-100 mg/kg | Effective anti-ulcer agent |

| Pyloric ligation-induced | Rat | 50-100 mg/kg | Effective anti-ulcer agent |

| Absolute alcohol-induced | Rat | 50-100 mg/kg | Effective anti-ulcer agent |

Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages

This protocol outlines the methodology to assess the anti-inflammatory effects of this compound.

-

Cell Culture:

-

Maintain RAW264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Pre-treat the cells with various concentrations of the compound for 1-2 hours.

-

-

LPS Stimulation:

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.

-

Incubate the cells for a further 24 hours.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Quantification:

-

Collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration, a stable metabolite of NO, using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the NO concentration by referring to a sodium nitrite standard curve.

-

-

Cytokine (TNF-α, IL-1β) Quantification:

-

Collect the cell culture supernatant.

-

Measure the levels of TNF-α and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

In Vivo Anti-ulcer Activity in Rat Models

The following protocols describe the induction and evaluation of gastric ulcers in rats.

-

Animals:

-

Use adult male Wistar or Sprague-Dawley rats, fasted for 24 hours before the experiment, with free access to water.

-

-

Induction of Gastric Ulcers:

-

Indomethacin-induced Ulcer: Administer indomethacin (B1671933) (e.g., 30 mg/kg, orally) to the rats.

-

Pyloric Ligation-induced Ulcer: Surgically ligate the pyloric end of the stomach under light ether anesthesia.

-

Absolute Alcohol-induced Ulcer: Administer absolute ethanol (B145695) (1 mL/200g body weight, orally) to the rats.

-

-

Compound Administration:

-

Administer this compound or its analog (in a suitable vehicle like 1% carboxymethylcellulose) orally at desired doses (e.g., 50-100 mg/kg) one hour before the ulcerogenic challenge. A control group should receive the vehicle only.

-

-

Evaluation of Ulcer Index:

-

Sacrifice the animals after a specific period (e.g., 4 hours after indomethacin, 4 hours after pyloric ligation, or 1 hour after ethanol).

-

Excise the stomachs, open them along the greater curvature, and wash with saline.

-

Examine the gastric mucosa for ulcers and score the severity based on the number and size of lesions to calculate the ulcer index.

-

Signaling Pathway and Experimental Workflow Diagrams

Inhibition of NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates the proposed mechanism of action.

Caption: Proposed mechanism of NF-κB inhibition.

Experimental Workflow for In Vitro Anti-inflammatory Assay

The following diagram outlines the key steps in the experimental workflow for assessing the anti-inflammatory activity of the compound in vitro.

Caption: In vitro anti-inflammatory assay workflow.

References

The Natural Abundance and Analysis of 3-Hydroxy-12-oleanene-23,28-dioic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-12-oleanene-23,28-dioic acid, also known by its common name, gypsogenic acid, is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class. This natural compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. This technical guide provides a comprehensive overview of the natural abundance of this compound in various plant species, detailed experimental protocols for its extraction and quantification, and an exploration of its potential biological signaling pathways.

Natural Abundance in the Plant Kingdom

This compound is primarily found in plants belonging to the Caryophyllaceae family, particularly within the Gypsophila genus. It also has been isolated from other plant species. The quantitative data available in the literature often refers to the content of saponins (B1172615) for which gypsogenic acid is the aglycone (sapogenin). The concentration of these saponins can be a strong indicator of the potential yield of this compound after hydrolysis.

Table 1: Quantitative Data on Gypsogenin-Containing Saponins in Gypsophila Species

| Plant Species | Plant Part | Compound Quantified | Concentration (% of Dry Weight) | Reference |

| Gypsophila paniculata | Roots | Total Saponins | ~4.0% (in the fourth year of growth) | [1][2] |

| Gypsophila species | Roots | Gypsogenin 3-O-glucuronide | 0.52% - 1.13% |

Note: Gypsogenin 3-O-glucuronide is a saponin (B1150181) that, upon hydrolysis, yields this compound.

Other plant species reported to contain this compound or its derivatives include:

-

Tripterygium wilfordii [3]

-

Miconia species

-

Aceriphyllum rossii

-

Barringtonia racemosa

-

Plumbago zeylanica

-

Acanthopanax gracilistylus [4]

Experimental Protocols

The isolation and quantification of this compound from plant material typically involve a multi-step process encompassing extraction, purification, and analytical determination.

Extraction and Isolation of Saponins

This protocol outlines a general procedure for the extraction of triterpenoid saponins, which can then be hydrolyzed to yield this compound.

-

Plant Material Preparation : The plant material (e.g., dried and powdered roots) is the starting point.

-

Defatting : The powdered material is first defatted using a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

-

Extraction : The defatted material is then extracted with methanol (B129727) or a methanol-water mixture. This can be done through maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

Solvent Partitioning : The crude extract is then subjected to liquid-liquid partitioning. Typically, it is partitioned between n-butanol and water. The saponins will preferentially move into the n-butanol layer.

-

Purification : The n-butanol extract is further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or Sephadex LH-20.

References

A Technical Guide to Gypsogenic Acid from Gypsophila paniculata

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gypsogenic acid, a pentacyclic triterpenoid (B12794562) saponin (B1150181) derived from plants of the Gypsophila genus, notably Gypsophila paniculata, has garnered significant interest within the scientific community.[1] This interest stems from its diverse and potent biological activities, including cytotoxic, antibacterial, and hemolytic properties.[1] As a member of the oleanane-type triterpenoids, its unique chemical structure, featuring carboxy groups at positions C-23 and C-28 and a hydroxyl group at C-3, underpins its pharmacological potential.[2] This document provides a comprehensive technical overview of gypsogenic acid, detailing its isolation and purification from Gypsophila paniculata, methodologies for its characterization, its cytotoxic activities against various cancer cell lines, and the experimental protocols utilized in its study. All quantitative data are presented in tabular format for clarity, and key processes are visualized using logical diagrams.

Isolation and Purification

The extraction of gypsogenic acid from its natural source, primarily the roots of Gypsophila species, is a multi-step process involving solvent extraction and chromatographic separation. While saponins (B1172615) can be isolated from a crude mixture known as Saponinum album, which is derived from G. paniculata, direct isolation from plant material is common for higher purity.[3][4]

General Experimental Protocol: Extraction and Isolation

The following protocol is a composite methodology based on established procedures for isolating gypsogenic acid and related saponins from Gypsophila species.[5][6]

-

Plant Material Preparation : Dried and powdered roots of Gypsophila paniculata are used as the starting material.

-

Initial Extraction : The powdered root material is subjected to ultrasound-assisted extraction with 10% ethanol.[6] This process is typically repeated multiple times to ensure maximum yield. The resulting extracts are combined and lyophilized.

-

Solvent Partitioning : The lyophilized extract is dissolved in water and subjected to sequential liquid-liquid extraction with solvents of increasing polarity, typically dichloromethane (B109758) (CH₂Cl₂), ethyl acetate (B1210297) (EtOAc), and finally n-butanol (n-BuOH). Gypsogenic acid, being a polar glycoside, preferentially partitions into the n-BuOH layer.[5]

-

Primary Chromatographic Separation : The residue from the n-BuOH fraction is separated using column chromatography on a Diaion HP-20 resin. A gradient elution system of water to methanol (B129727) (H₂O/MeOH) is employed, starting from 100% water and gradually increasing the methanol concentration to 100%.[5]

-

Secondary Chromatographic Purification : Fractions containing the target compound are further purified by flash chromatography over a silica (B1680970) gel column. A common mobile phase for this step is a mixture of CH₂Cl₂/MeOH/H₂O (e.g., in an 18:11:1 ratio) to yield purified gypsogenic acid.[5]

-

Structural Verification : The identity and purity of the final compound are confirmed using modern spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and various Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC, HMBC).[5]

Visualization: Isolation Workflow

Biological Activity and Cytotoxicity

Gypsogenic acid exhibits a range of biological effects, with its cytotoxic activity against human cancer cell lines being the most extensively studied. It has demonstrated efficacy in inhibiting the proliferation of both solid tumor and leukemia cell lines.[7]

Cytotoxic Effects

Research indicates that gypsogenic acid is active against various malignancies. It has shown inhibitory effects on leukemic cells of both lymphoid (SKW-3, BV-173) and myeloid phenotypes (HL-60, K-562, LAMA-84), as well as on the EJ bladder carcinoma cell line.[7] Furthermore, studies have noted its antiproliferative effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.[8]

Proposed Mechanisms of Action

The anticancer properties of gypsogenic acid are attributed to several mechanisms:

-

Induction of Apoptosis : The compound has been shown to induce programmed cell death (apoptosis) in cancer cells.[1]

-

Membrane Permeabilization : As an antibacterial agent, gypsogenic acid is known to be membrane permeable.[1] Synthetic derivatives have been observed to destroy cancer cell membranes, increasing their permeability and causing the leakage of intracellular components like nucleic acids.[9]

-

Interaction with Efflux Pumps : Studies on doxorubicin-resistant leukemia cells (HL-60/Dox) showed reduced sensitivity to gypsogenic acid compared to the parent cell line. This suggests that gypsogenic acid may be a substrate for the Multidrug Resistance-Associated Protein 1 (MRP-1) efflux pump, a common mechanism of drug resistance in cancer cells.[7]

Visualization: Proposed Cytotoxic Mechanisms

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of gypsogenic acid is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC₅₀ values against various human cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | 95% Confidence Interval (CI) | Reference(s) |

| BV-173 | B-cell precursor leukemia | 41.4 | Not Reported | [5][8] |

| HL-60 | Acute promyelocytic leukemia | 61.1 | 57.7 - 64.7 | [7] |

| SKW-3 | T-cell leukemia | 81.5 | 79.1 - 84.0 | [7] |

| HL-60/Dox | Doxorubicin-resistant leukemia | 100 - 125 | Not Applicable | [7] |

| LAMA-84 | Chronic myelogenous leukemia | 100 - 125 | Not Applicable | [7] |

| EJ | Bladder carcinoma | 100 - 125 | Not Applicable | [7] |

| K-562 | Chronic myelogenous leukemia | 227.6 | 212.6 - 243.7 | [7] |

| MCF-7 | Breast adenocarcinoma | 26.8 | Not Reported | [8] |

Note: Discrepancies exist in the literature, with some studies reporting IC₅₀ values >100 µM for K-562 and HL-60 cell lines.[5][8]

Key Experimental Protocols

Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation, commonly used to determine the IC₅₀ values of cytotoxic compounds.[7]

-

Cell Seeding : Cancer cells are seeded into 96-well microtiter plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment : A stock solution of gypsogenic acid is prepared (e.g., in DMSO) and serially diluted in a complete cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the various concentrations of gypsogenic acid. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the test compound.

-

Incubation : The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.

-

MTT Addition : After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., at 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals.

-

Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (such as DMSO, isopropanol, or a specialized detergent solution) is added to each well to dissolve the formazan crystals. The plate is agitated gently to ensure complete dissolution.

-

Data Acquisition : The absorbance of each well is measured using a microplate spectrophotometer at a wavelength appropriate for the formazan product (typically between 540 and 570 nm). A reference wavelength (e.g., 690 nm) is often used to subtract background absorbance.

-

Data Analysis : The cell survival fraction is calculated as a percentage of the untreated control. A concentration-effect curve is generated by plotting cell survival against the logarithm of the compound concentration. The IC₅₀ value is interpolated from this curve using appropriate software (e.g., GraphPad Prism).[7]

References

- 1. Gypsogenic acid | 5143-05-5 | FG45945 | Biosynth [biosynth.com]

- 2. Gypsogenic acid | C30H46O5 | CID 15560324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A simple method for isolation of Gypsophila saponins for the combined application of targeted toxins and saponins in tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. proceedings.bas.bg [proceedings.bas.bg]

- 7. phcog.com [phcog.com]

- 8. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of gypsogenin and gypsogenic acid derivatives with antitumor activity by damaging cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Isolating 3-Hydroxy-12-oleanene-23,28-dioic Acid from Tripterygium wilfordii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of 3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid (B12794562) from the medicinal plant Tripterygium wilfordii. This document details a generalized experimental protocol for its extraction and purification, summarizes key analytical data, and illustrates its potential mechanism of action through relevant signaling pathways.

Introduction

Tripterygium wilfordii, commonly known as "Thunder God Vine," is a plant used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties.[1] These effects are largely attributed to its complex chemical composition, which includes diterpenoids, triterpenoids, and alkaloids.[2] Among the various bioactive constituents, this compound, an oleanane-type triterpenoid, has garnered interest for its potential therapeutic applications.[3][] This guide outlines the scientific approach to isolating and characterizing this specific compound for further research and development.

Physicochemical and Spectroscopic Data

Accurate identification of this compound relies on a combination of physical properties and spectroscopic analysis. The following tables summarize key data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₅ | [] |

| Molecular Weight | 486.7 g/mol | [] |

| Appearance | Powder | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [5] |

| Purity (Commercial Standard) | >98% | [5] |

Table 2: Spectroscopic Data for the Oleanane (B1240867) Skeleton (Representative Values)

| Nucleus | Oleanolic Acid (¹H NMR, 500 MHz, C₅D₅N) δ (ppm) | Oleanolic Acid (¹³C NMR, 125 MHz, C₅D₅N) δ (ppm) |

| H-3 | 3.42 (dd) | 79.4 |

| H-12 | 5.48 (t) | 123.8 |

| C-13 | - | 146.1 |

| C-28 | - | 181.4 |

Note: The presence of a carboxyl group at C-23 in the target compound will induce shifts in the signals of neighboring protons and carbons, particularly in the A-ring of the triterpenoid structure.

Experimental Protocols

The following is a generalized protocol for the isolation and purification of this compound from the roots of Tripterygium wilfordii. This protocol is a composite based on established methods for the extraction of triterpenoids from this plant.[2][8][9]

Extraction of Crude Triterpenoids

-

Plant Material Preparation: Dried roots of Tripterygium wilfordii are pulverized into a coarse powder.

-

Solvent Extraction: The powdered plant material is subjected to extraction with 95% ethanol (B145695), typically through reflux or ultrasonic-assisted extraction to enhance efficiency.

-

Solvent Removal: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. The triterpenoid fraction is expected to be enriched in the ethyl acetate phase.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase.

-

Gradient Elution: A gradient solvent system, commonly a mixture of n-hexane and ethyl acetate with increasing polarity, is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing the target compound are pooled and may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[10]

Structure Elucidation and Characterization

The purified compound is identified and its structure confirmed using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure.[11]

Biological Activity and Signaling Pathways

Oleanane-type triterpenoids, including derivatives of oleanolic acid, are known to possess significant anti-inflammatory properties.[12][13][14][15] Their mechanism of action often involves the modulation of key inflammatory signaling pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of oleanane triterpenoids are often attributed to their ability to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation and purification of this compound.

Inhibition of the NF-κB Signaling Pathway

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Modulation of the MAPK Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. The genome of Tripterygium wilfordii and characterization of the celastrol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 5. biocrick.com [biocrick.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Triterpenoids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies with tissue cultures of tripterygium wilfordii. Isolation of metabolites and biotransformation studies - UBC Library Open Collections [open.library.ubc.ca]

- 10. researchgate.net [researchgate.net]

- 11. Chemical shift assignments of two oleanane triterpenes from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Semisynthesis of Derivatives of Oleanolic Acid from Syzygium aromaticum and Their Antinociceptive and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of 3-Hydroxy-12-oleanene-23,28-dioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-12-oleanene-23,28-dioic acid is a naturally occurring pentacyclic triterpenoid (B12794562) compound of significant interest in the biomedical field.[] It has demonstrated potential in the study of various ailments, including cancer, inflammation, and metabolic disorders.[] This triterpenoid can be isolated from the herbs of Tripterygium wilfordii.[2] The following application notes provide a detailed protocol for the extraction and purification of this compound, based on established methods for triterpenoid extraction from Tripterygium wilfordii and related plant sources.

Materials and Methods

Plant Material: Dried and powdered whole root of Tripterygium wilfordii.

Solvents and Reagents:

-

Ethanol (80-95%)

-

Acetone

-

Ethyl acetate (B1210297)

-

Dichloromethane

-

n-Hexane

-

Silica (B1680970) gel for column chromatography

-

ODS (Octadecylsilane) for reversed-phase chromatography

-

Sephadex LH-20

Equipment:

-

Grinder/blender

-

Ultrasonic bath or probe sonicator

-

Rotary evaporator

-

Vacuum filtration apparatus

-

Glass columns for chromatography

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

High-performance liquid chromatography (HPLC) system (optional, for purification and analysis)

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of Total Triterpenoids

This protocol is adapted from a general method for the extraction of triterpenoids from Tripterygium wilfordii.[3]

-

Preparation of Plant Material: Grind the dried whole root of Tripterygium wilfordii to a fine powder (passing through a 10-40 mesh sieve).

-

Ultrasonic Extraction:

-

Place a known quantity of the powdered plant material (e.g., 150-200 g) into an extraction vessel.

-

Add the extraction solvent (e.g., 80-95% ethanol, acetone, or ethyl acetate) at a specified solvent-to-solid ratio (refer to Table 1).

-

Perform ultrasonic extraction for a designated time and power (refer to Table 1). The extraction can be repeated 1-3 times.

-

Combine the extracts from each cycle.

-

-

Solvent Recovery:

-

Filter the combined extract to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

-

Drying: Dry the crude extract under vacuum at a temperature of 55-75°C to yield the crude triterpenoid extract powder.

Table 1: Parameters for Ultrasonic-Assisted Extraction of Triterpenoids from Tripterygium wilfordii

| Parameter | Range | Example Value |

| Plant Material | Dried, powdered whole root | 200 g |

| Solvent | Acetone | 2000 mL |

| Solvent-to-Solid Ratio | 8-16 mL:1 g | 10:1 |

| Ultrasonic Power | 250-500 W | 400 W |

| Extraction Time | 0.5-2.0 h per cycle | 1.0 h |

| Number of Extractions | 1-3 | 2 |

| Temperature | 20-50 °C | 40 °C |

| Drying Temperature | 55-75 °C | 70 °C |

Data adapted from a patent for the preparation of Tripterygium wilfordii extract rich in triterpenes.[3]

Protocol 2: Purification of this compound by Column Chromatography

This is a general protocol for the purification of triterpenoids from plant extracts and may require optimization for the specific target compound.

-

Solvent Partitioning (Optional):

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This step helps to fractionate the extract based on polarity.

-

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract or a selected fraction (e.g., the ethyl acetate fraction) in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).

-

Load the dissolved sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane).

-

Elute the column with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

-

Reversed-Phase (ODS) and Sephadex LH-20 Chromatography:

-

Combine fractions containing the target compound, as identified by TLC.

-

Further purify the combined fractions using reversed-phase (ODS) column chromatography with a methanol-water or acetonitrile-water gradient.

-

For final polishing, size-exclusion chromatography on Sephadex LH-20 using methanol as the mobile phase can be employed to remove remaining impurities.

-

-

Isolation and Characterization:

-

Concentrate the purified fractions to obtain the isolated this compound.

-

The structure and purity of the isolated compound should be confirmed by spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).

-

Data Presentation

Table 2: Example of Triterpenoid Crude Extract Yield from Tripterygium wilfordii

| Plant Material Weight (g) | Extraction Solvent | Crude Extract Yield (g) | Percentage Yield (%) |

| 200 | Acetone | 5.98 | 2.99 |

| 150 | Ethanol | 10.30 | 6.87 |

| 200 | Ethyl Acetate | 6.46 | 3.23 |

Data derived from a patent for the preparation of Tripterygium wilfordii extract rich in triterpenes.[3] Note: These yields represent the total crude triterpenoid extract, not the specific yield of this compound.

Visualizations

Experimental Workflow

Caption: General workflow for the extraction and purification of this compound.

Proposed Signaling Pathway

While the specific signaling pathway for this compound is not definitively established, related triterpenoids have been shown to exhibit anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[4]

Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for the Purification of Gypsogenic Acid by Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of gypsogenic acid, a pentacyclic triterpenoid (B12794562) of interest for its potential therapeutic properties, including anti-cancer activities.[1][2][3] The following sections outline various chromatographic techniques to achieve high purity of gypsogenic acid from natural extracts or synthetic mixtures.

Introduction

Gypsogenic acid is a naturally occurring triterpenoid found in various plant species.[4] It has garnered significant attention in the scientific community due to its cytotoxic effects on several cancer cell lines.[1][2] The purification of gypsogenic acid is a critical step for its pharmacological evaluation and potential development as a therapeutic agent. This document provides detailed protocols for its purification using column chromatography, High-Performance Liquid Chromatography (HPLC), and High-Speed Counter-Current Chromatography (HSCCC).

Predicted Properties of Gypsogenic Acid

Gypsogenic acid possesses a carboxylic acid group and hydroxyl groups, contributing to its moderate polarity. Its solubility is generally low in non-polar solvents and higher in polar organic solvents. These properties are key considerations for selecting appropriate chromatographic conditions.

Purification Techniques

Column Chromatography

Column chromatography is a fundamental and widely used technique for the purification of natural products like gypsogenic acid.[5][6][7][8] It is particularly useful for initial large-scale purification from crude extracts.

Experimental Protocol: Normal-Phase Column Chromatography

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a suitable adsorbent.[9]

-

Column Preparation:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pour the slurry into a glass column with a cotton or glass wool plug at the bottom.

-

Allow the silica gel to settle uniformly, ensuring no air bubbles are trapped.

-

Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

-

Wash the packed column with the initial mobile phase.

-

-

Sample Loading:

-

Wet Loading: Dissolve the crude extract or sample in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.

-

Dry Loading: Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, followed by methanol). A stepwise or linear gradient can be employed.

-

Collect fractions of the eluate in separate tubes.

-

-

Monitoring: Monitor the separation by Thin-Layer Chromatography (TLC) analysis of the collected fractions. Combine fractions containing pure gypsogenic acid.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified gypsogenic acid.

Table 1: Column Chromatography Parameters for Gypsogenic Acid Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Gradient) | Hexane -> Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 1:1) -> Ethyl Acetate -> Ethyl Acetate:Methanol (B129727) (e.g., 9:1) |

| Detection | Thin-Layer Chromatography (TLC) with a suitable staining reagent (e.g., ceric sulfate (B86663) spray followed by heating) |

Experimental Workflow for Column Chromatography

Caption: Workflow for gypsogenic acid purification by column chromatography.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a high-resolution technique suitable for the final purification step of gypsogenic acid, yielding a high-purity product.[8][10]

Experimental Protocol: Reversed-Phase HPLC

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase:

-

Solvent A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid) to improve peak shape.[11]

-

Solvent B: Acetonitrile or methanol with the same acidic modifier.

-

-

Gradient Elution: A linear gradient from a lower to a higher concentration of Solvent B is effective for separating gypsogenic acid from impurities.

-

Sample Preparation: Dissolve the partially purified gypsogenic acid in a suitable solvent (e.g., methanol or a mixture of the initial mobile phase). Filter the sample through a 0.45 µm filter before injection.

-

Purification:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the sample.

-

Run the gradient elution program.

-

Monitor the elution profile using a UV detector (e.g., at 210 nm).

-

Collect the fraction corresponding to the gypsogenic acid peak.

-

-

Post-Purification: Remove the organic solvent from the collected fraction, and if necessary, desalt the sample. Lyophilization can be used to obtain the pure solid compound.

Table 2: HPLC Parameters for Gypsogenic Acid Purification

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 10 mm, 5 µm particle size) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Example: 30-80% B over 30 minutes |

| Flow Rate | 2-5 mL/min (for a 10 mm ID column) |

| Detection | UV at 210 nm |

| Injection Volume | Dependent on column size and sample concentration |

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.[12][13][14][15][16] It is well-suited for the separation of natural products like saponins (B1172615).

Experimental Protocol: HSCCC

-

Two-Phase Solvent System: The selection of an appropriate two-phase solvent system is crucial for a successful separation. A common system for separating moderately polar compounds is a mixture of n-hexane, ethyl acetate, methanol, and water. The partition coefficient (K) of gypsogenic acid in the chosen system should be determined to optimize the separation.

-

Procedure:

-

Prepare and equilibrate the two-phase solvent system.

-

Fill the HSCCC column with the stationary phase.

-

Rotate the column at a specific speed (e.g., 800-1000 rpm).

-

Pump the mobile phase through the column at a constant flow rate.

-

Once hydrodynamic equilibrium is reached, inject the sample solution (dissolved in a small volume of the mobile or stationary phase).

-

Continuously monitor the effluent with a UV detector.

-

Collect fractions based on the chromatogram.

-

-

Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing pure gypsogenic acid.

-

Solvent Removal: Combine the pure fractions and remove the solvents to obtain the purified compound.

Table 3: HSCCC Parameters for Gypsogenic Acid Purification

| Parameter | Description |

| Two-Phase Solvent System | Example: n-Hexane-Ethyl Acetate-Methanol-Water (e.g., 1:1:1:1, v/v/v/v) |

| Revolution Speed | 800-1000 rpm |

| Mobile Phase Flow Rate | 1-3 mL/min |

| Stationary Phase | Typically the upper or lower phase of the solvent system |

| Detection | UV at 210 nm |

Biological Activity and Signaling Pathway

Gypsogenic acid has been reported to exhibit cytotoxic activity against various cancer cell lines, often inducing apoptosis.[1][2] While the precise signaling cascade may be cell-type dependent, a common pathway for triterpenoid-induced apoptosis involves the mitochondrial or intrinsic pathway.

Proposed Signaling Pathway for Gypsogenic Acid-Induced Apoptosis

Gypsogenic acid is hypothesized to induce apoptosis through the mitochondrial pathway. This process is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria. Cytochrome c then triggers a caspase cascade, culminating in the execution of apoptosis.

Caption: Proposed mitochondrial pathway of apoptosis induced by gypsogenic acid.

References

- 1. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of gypsogenin and gypsogenic acid derivatives with antitumor activity by damaging cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Anti-Cancer Effect of Gypsogenin and Gypsogenic Acid | Encyclopedia MDPI [encyclopedia.pub]

- 4. Chlorogenic acid induces apoptotic cell death in U937 leukemia cells through caspase- and mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gambogic Acid Induces Cell Apoptosis and Inhibits MAPK Pathway in PTEN-/-/p53-/- Prostate Cancer Cells In Vitro and Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arachidonic acid impairs natural killer cell functions by disrupting signaling pathways driven by activating receptors and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 8. hplc.eu [hplc.eu]

- 9. mdpi.com [mdpi.com]

- 10. peptide.com [peptide.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. tautobiotech.com [tautobiotech.com]

- 13. Countercurrent chromatography - Wikipedia [en.wikipedia.org]

- 14. Avicins: Triterpenoid saponins from Acacia victoriae (Bentham) induce apoptosis by mitochondrial perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols for Cell-Based Assays of 3-Hydroxy-12-oleanene-23,28-dioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-12-oleanene-23,28-dioic acid is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) series. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the cytotoxic and anti-inflammatory properties of this compound. The methodologies described are based on established protocols for triterpenoid compounds and provide a framework for the initial screening and characterization of this specific molecule.

I. Cytotoxicity Assessment

The initial evaluation of any potential therapeutic compound involves assessing its toxicity towards cells. This is crucial to determine a therapeutic window and to understand the compound's anti-proliferative effects, particularly in the context of cancer research. Given that triterpenoids can interfere with common tetrazolium-based viability assays (e.g., MTT), the Sulforhodamine B (SRB) assay, which measures total protein content, is a recommended alternative for more reliable results.[1]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is designed to assess the cytotoxic effects of this compound on a selected cancer cell line (e.g., HeLa, MCF-7, A549).

Materials:

-

Selected cancer cell line

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution, 10 mM, pH 10.5

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well without removing the medium. Incubate the plate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Representative Cytotoxicity Data

The following table presents hypothetical IC₅₀ values for this compound against various cancer cell lines, based on typical activities of oleanane triterpenoids.

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 48 | 15.2 |

| MCF-7 | Breast Cancer | 48 | 22.5 |

| A549 | Lung Cancer | 48 | 18.9 |

| HepG2 | Liver Cancer | 72 | 12.7 |

Caption: Workflow for the nitric oxide inhibition assay in RAW 264.7 cells.

III. Mechanism of Action: NF-κB Signaling Pathway

The anti-inflammatory effects of many oleanane triterpenoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. [2]In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation with LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, initiating their transcription. [2]this compound may exert its anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

Experimental Protocol: Western Blot for IκBα Degradation and NF-κB p65 Nuclear Translocation

This protocol can be used to determine if this compound inhibits the degradation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

Materials:

-

RAW 264.7 cells

-

Complete growth medium

-

This compound

-

LPS

-

PBS

-

Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot apparatus

-

PVDF membrane

-

Primary antibodies: anti-IκBα, anti-NF-κB p65, anti-β-actin (for cytoplasmic fraction), anti-Lamin B1 (for nuclear fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for IκBα degradation) or 1 hour (for p65 translocation).

-

Protein Extraction:

-

For IκBα degradation: Lyse the whole cells using RIPA buffer.

-

For p65 translocation: Fractionate the cells into cytoplasmic and nuclear extracts using a commercial kit.

-

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Densitometrically quantify the protein bands and normalize them to the respective loading controls (β-actin for cytoplasmic and total protein, Lamin B1 for nuclear). Compare the levels of IκBα and nuclear p65 in treated cells to the LPS-stimulated control.

NF-κB Signaling Pathway and Point of Inhibition

Caption: Proposed mechanism of action via the NF-κB signaling pathway.

IV. Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound. By assessing its cytotoxicity and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential. The suggested mechanism of action, through the inhibition of the NF-κB signaling pathway, provides a solid basis for further mechanistic studies. It is recommended to perform these assays with appropriate controls and to confirm the identity and purity of the test compound prior to experimentation. The hypothetical data presented should be validated through rigorous experimentation to accurately characterize the biological activities of this compound.

References

Application Notes and Protocols: In Vitro Anti-Cancer Activity of Gypsogenic Acid

For Researchers, Scientists, and Drug Development Professionals

Gypsogenic acid, a pentacyclic triterpenoid (B12794562) saponin, has demonstrated notable anti-cancer properties in various preclinical in vitro studies. This document provides a comprehensive overview of its cytotoxic and pro-apoptotic effects on different cancer cell lines, along with detailed protocols for the key experimental assays used to evaluate its efficacy.

Data Presentation: Cytotoxicity of Gypsogenic Acid

The in vitro anti-cancer activity of Gypsogenic acid is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for Gypsogenic acid and its derivatives against a panel of human cancer cell lines are summarized below.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | Gypsogenic acid | 61.1 | [1][2] |

| K-562 | Chronic Myelogenous Leukemia | Gypsogenic acid | 227.6 | [1][3] |

| SKW-3 | Chronic Lymphocytic Leukemia | Gypsogenic acid | 81.5 (79.1-84.0 95% CI) | [3] |

| BV-173 | B-cell Precursor Leukemia | Gypsogenic acid | 41.4 | [1] |

| LAMA-84 | Chronic Myelogenous Leukemia | Gypsogenic acid | 100 - 125 | [3] |

| EJ | Bladder Carcinoma | Gypsogenic acid | 100 - 125 | [3] |

| MCF-7 | Breast Cancer | Gypsogenic acid | 26.8 | [1] |

| A549 | Lung Cancer | 3-acetyl gypsogenic acid | 23.7 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of Gypsogenic acid's anti-cancer activity are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-